molecular formula C13H14N2O B1601733 (3-(Benzyloxy)phenyl)hydrazine CAS No. 56239-39-5

(3-(Benzyloxy)phenyl)hydrazine

Cat. No.: B1601733
CAS No.: 56239-39-5
M. Wt: 214.26 g/mol
InChI Key: WMAHWJQWNIQDQR-UHFFFAOYSA-N
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Description

(3-(Benzyloxy)phenyl)hydrazine is an organic compound with the molecular formula C13H14N2O It consists of a phenyl ring substituted with a benzyloxy group at the 3-position and a hydrazine group at the same position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Benzyloxy)phenyl)hydrazine typically involves the reaction of 3-benzyloxybenzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize impurities. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3-(Benzyloxy)phenyl)hydrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azobenzene derivatives.

    Reduction: Reduction reactions can convert the hydrazine group to an amine.

    Substitution: The benzyloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Azobenzene derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(3-(Benzyloxy)phenyl)hydrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-(Benzyloxy)phenyl)hydrazine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The benzyloxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

    (4-Benzyloxyphenyl)hydrazine: Similar structure but with the benzyloxy group at the 4-position.

    (2-Benzyloxyphenyl)hydrazine: Similar structure but with the benzyloxy group at the 2-position.

    (3-Methoxyphenyl)hydrazine: Similar structure but with a methoxy group instead of a benzyloxy group.

Uniqueness

(3-(Benzyloxy)phenyl)hydrazine is unique due to the specific positioning of the benzyloxy group, which can influence its reactivity and interaction with biological targets. The presence of the benzyloxy group also imparts distinct physicochemical properties, such as increased lipophilicity, which can affect its solubility and bioavailability compared to other similar compounds .

Properties

IUPAC Name

(3-phenylmethoxyphenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c14-15-12-7-4-8-13(9-12)16-10-11-5-2-1-3-6-11/h1-9,15H,10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMAHWJQWNIQDQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10512427
Record name [3-(Benzyloxy)phenyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10512427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56239-39-5
Record name [3-(Benzyloxy)phenyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10512427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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